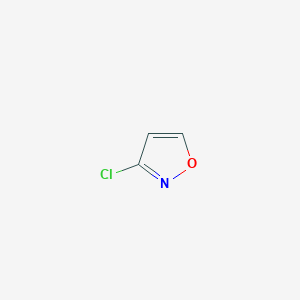

3-Chloro-1,2-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGDQWFWJDYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499695 | |

| Record name | 3-Chloro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73028-29-2 | |

| Record name | 3-Chloro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-1,2-oxazole: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent feature in a wide array of biologically active compounds, including approved pharmaceuticals and promising drug candidates. The introduction of a chlorine atom at the 3-position can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes 3-chloro-1,2-oxazole a key building block for the synthesis of novel therapeutic agents. This guide aims to provide researchers with a thorough understanding of the potential synthetic pathways and characterization techniques for this important heterocyclic compound.

Plausible Synthetic Routes

While a definitive, published protocol for the synthesis of this compound (CAS 73028-29-2) remains elusive in readily accessible scientific literature, several established methods for the synthesis of 3-haloisoxazoles can be adapted.[1] The most probable synthetic strategies involve the cyclization of a suitably functionalized three-carbon precursor with a source of hydroxylamine.

From β-Chloro-α,β-Unsaturated Aldehyde Oximes

A common and effective method for constructing the isoxazole ring is the cyclization of α,β-unsaturated oximes. For the synthesis of this compound, a plausible precursor would be the oxime of a β-chloro-α,β-unsaturated aldehyde. The general workflow for this approach is depicted below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Oxime Formation: To a solution of the β-chloro-α,β-unsaturated aldehyde in a suitable solvent (e.g., ethanol, methanol), an equimolar amount of hydroxylamine hydrochloride is added. The reaction mixture is stirred at room temperature, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium acetate, pyridine) to facilitate the condensation reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the oxime formation, a stronger base (e.g., sodium hydroxide, potassium carbonate) is added to the reaction mixture. The mixture is then heated to reflux to induce the intramolecular cyclization via nucleophilic attack of the oxime oxygen on the β-carbon, followed by elimination of a chloride ion.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

From Trichloro-precursors

Another potential route involves the reaction of a polychlorinated C3-synthon with hydroxylamine. For instance, the reaction of a 1,1,3-trichloroalkene derivative with hydroxylamine could lead to the formation of the 3-chloroisoxazole ring.

Caption: Synthesis of this compound from a trichloro-precursor.

Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data is summarized below.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₃H₂ClNO |

| Molecular Weight | 103.51 g/mol |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 73028-29-2[2][3] |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | d | 1H | H-4 (CH) |

| ~ 8.0 - 8.5 | d | 1H | H-5 (CH) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 105 - 115 | C-4 |

| ~ 150 - 160 | C-5 |

| ~ 155 - 165 | C-3 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3200 | C-H stretching (aromatic) |

| ~ 1600 - 1650 | C=N stretching |

| ~ 1400 - 1500 | C=C stretching (aromatic ring) |

| ~ 1000 - 1100 | N-O stretching |

| ~ 700 - 800 | C-Cl stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 103/105 | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |

| 75/77 | [M - CO]⁺ |

| 68 | [M - Cl]⁺ |

Safety Information

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a specific and detailed synthesis protocol is not widely reported, this guide provides a solid foundation for its preparation based on established isoxazole synthesis methodologies. The predicted characterization data will be instrumental in confirming the identity and purity of the synthesized compound. Further research into the development of efficient and scalable synthetic routes to this compound is warranted to unlock its full potential in the discovery of novel bioactive molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-oxazole, also known as 3-chloroisoxazole, is a five-membered heterocyclic compound containing nitrogen and oxygen atoms in adjacent positions. The isoxazole ring is a common scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities. The introduction of a chlorine atom at the 3-position significantly influences the electron distribution and physicochemical properties of the ring, making this compound a versatile intermediate for the synthesis of more complex molecules. This guide provides a detailed overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information for this compound.

| Property | Value | Source |

| CAS Number | 73028-29-2 | [1][2][3][4] |

| Molecular Formula | C₃H₂ClNO | [4] |

| Molecular Weight | 103.51 g/mol | [4] |

| IUPAC Name | 3-chloroisoxazole | |

| Physical Form | Liquid | N/A |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| LogP (Octanol/Water) | Data not available |

While specific experimental values for properties like melting point, boiling point, and solubility are not readily found, the molecule's structure as a small, halogenated heterocycle suggests it is a liquid at room temperature with some degree of lipophilicity.

Experimental Protocols

For researchers needing to determine the precise physicochemical properties of this compound or its derivatives, the following standard experimental methodologies are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the concentration of a saturated solution of the compound in water at a specific temperature.

-

Preparation : Add an excess amount of this compound to a known volume of distilled or deionized water in a sealed, Erlenmeyer flask. The excess solid or liquid ensures that a saturated solution is formed.

-

Equilibration : Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved phases.

-

Phase Separation : After equilibration, cease agitation and allow the phases to separate. If the compound is a solid, the undissolved portion will settle. The sample should be centrifuged or filtered (using a filter that does not adsorb the compound) to remove all undissolved material.

-

Quantification : Carefully extract an aliquot of the clear, saturated aqueous phase.

-

Analysis : Determine the concentration of the compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation : The solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL) based on the measured concentration of the saturated solution.

Protocol 2: Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its determination.[5][6]

-

Pre-saturation of Solvents : Prepare the two immiscible phases by mutually saturating n-octanol with water and water (typically a buffer like PBS, pH 7.4) with n-octanol.[7] This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.[5]

-

Sample Preparation : Prepare a stock solution of this compound in the n-octanol phase at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning : In a suitable vessel, combine a precise volume of the octanol-stock solution with a precise volume of the aqueous phase. The volume ratio can be adjusted depending on the expected LogP value.[7]

-

Equilibration : Seal the vessel and shake it gently at a constant temperature (e.g., 25 °C) until equilibrium is achieved (typically for several hours).[6] Vigorous shaking that could cause emulsification should be avoided.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.[8]

-

Quantification : Carefully sample an aliquot from both the n-octanol and the aqueous phase.

-

Analysis : Determine the concentration of the compound in each aliquot using an appropriate analytical method (e.g., HPLC-UV, GC-MS).

-

Calculation : The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

Visualized Workflows and Relationships

To better illustrate key processes, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. apacpharma.com [apacpharma.com]

- 3. Page loading... [guidechem.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diposit.ub.edu [diposit.ub.edu]

3-Chloro-1,2-oxazole CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of 3-Chloro-1,2-oxazole, also known by its IUPAC name, 3-chloroisoxazole. This document consolidates available data on its chemical identity, synthetic approaches, and potential applications, particularly within the realm of medicinal chemistry and drug development.

Core Chemical Data

The fundamental identifiers for this compound are summarized below for easy reference.

| Parameter | Value | Reference |

| CAS Number | 73028-29-2 | [1] |

| IUPAC Name | 3-chloroisoxazole | |

| Molecular Formula | C₃H₂ClNO | |

| Canonical SMILES | C1=CON=C1Cl |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, general synthetic strategies for chloroisoxazoles provide a foundational understanding. The synthesis of halogenated isoxazoles is a key area of interest due to their utility as versatile intermediates in organic synthesis.

One notable approach involves the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles to form 2H-azirine-2-carbonyl chlorides.[2][3][4][5] These intermediates can then react with various nucleophiles to generate a diverse range of derivatives, including amides, esters, and anhydrides of 2H-azirine-2-carboxylic acids.[3][5] This highlights the reactivity of the isoxazole ring and the potential for the chloro-substituent to influence reaction pathways.

The following diagram illustrates a general synthetic pathway for the functionalization of a chloroisoxazole derivative, showcasing the transformation of the isoxazole core into other heterocyclic systems.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecules | Free Full-Text | 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]

- 5. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-1,2-oxazole

Disclaimer: A comprehensive literature search did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for 3-Chloro-1,2-oxazole. The following guide is therefore based on predicted data derived from established principles of spectroscopy and analysis of analogous compounds. This information is intended to provide a reasonable estimation of the expected spectral characteristics for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

| ¹H | H-4 | 6.5 - 7.0 | The proton at the 4-position is expected to be deshielded by the adjacent oxygen and the overall aromaticity of the ring. |

| ¹H | H-5 | 8.0 - 8.5 | The proton at the 5-position is adjacent to the nitrogen atom and is expected to be the most deshielded proton in the ring. |

| ¹³C | C-3 | 150 - 155 | The carbon atom bonded to the electronegative chlorine and nitrogen atoms will be significantly deshielded. |

| ¹³C | C-4 | 105 - 110 | This carbon is expected to be the most shielded of the ring carbons. |

| ¹³C | C-5 | 145 - 150 | This carbon, double-bonded to the nitrogen, will be deshielded. |

Note: Predictions are based on typical chemical shifts for isoxazole and related heterocyclic systems, with adjustments for the substituent effect of the chlorine atom.

Table 2: Predicted Infrared (IR) Absorption Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3150 | Medium |

| C=N stretching | 1620 - 1680 | Medium |

| C=C stretching | 1550 - 1600 | Medium |

| C-O stretching (in-ring) | 1200 - 1250 | Strong |

| C-Cl stretching | 700 - 800 | Strong |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Notes |

| 103/105 | [C₃H₂ClNO]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 75/77 | [C₂H₂ClO]⁺ | Loss of HCN from the molecular ion. |

| 69 | [C₃H₂NO]⁺ | Loss of Cl radical. |

| 42 | [C₂H₂O]⁺ | Further fragmentation. |

Experimental Protocols

While specific experimental protocols for this compound are unavailable, the following are general methodologies that would be employed for its spectroscopic analysis.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum could be obtained using the KBr pellet method. A small amount of the compound would be ground with dry potassium bromide and pressed into a thin, transparent disc. For a liquid sample, a thin film could be prepared between two salt (e.g., NaCl or KBr) plates. The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer. For electron ionization (EI), the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole) and detected.

Mandatory Visualizations

An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-1,2-oxazole ring is a heterocyclic motif of growing interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties, conferred by the electronegative oxygen and nitrogen atoms and the chloro substituent, dictate its reactivity and stability, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the current understanding of the this compound core, focusing on its reactivity towards nucleophiles and electrophiles, its inherent stability under various conditions, and its potential applications in drug discovery. This document aims to serve as a valuable resource for researchers by summarizing key reactive properties, providing available experimental data, and outlining synthetic methodologies.

Introduction

The 1,2-oxazole (or isoxazole) ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions. This arrangement results in a unique electronic distribution, influencing the ring's chemical behavior. The introduction of a chlorine atom at the 3-position further modulates the electron density, creating a key electrophilic center and influencing the overall stability of the ring system.[1] Derivatives of isoxazole are found in a number of marketed drugs, highlighting the importance of this scaffold in medicinal chemistry.

This guide will delve into the specifics of the this compound moiety, providing a detailed analysis of its chemical characteristics.

Synthesis of the this compound Ring

The synthesis of the this compound ring can be achieved through several synthetic strategies. A common and effective method involves the 1,3-dipolar cycloaddition of nitrile oxides with chloro-substituted dipolarophiles. Another key approach is the cyclization of α,β-unsaturated oximes.

Experimental Protocol: Synthesis of 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one [2]

-

Materials: oxazolo[4,5-b]pyridin-2(3H)-one, N-chlorosuccinimide (NCS), acetonitrile, glacial acetic acid.

-

Procedure:

-

To a solution of oxazolo[4,5-b]pyridin-2(3H)-one in a mixture of acetonitrile and glacial acetic acid, add NCS portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to afford the desired 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one.

-

Chemical Reactivity

The reactivity of the this compound ring is governed by the interplay of the heteroatoms and the chloro substituent. The nitrogen atom is weakly basic, while the oxygen atom influences the aromaticity and electron distribution. The chlorine atom at the C3 position renders this carbon susceptible to nucleophilic attack.

Nucleophilic Substitution

The C3 position of the this compound ring is the primary site for nucleophilic attack. The chlorine atom acts as a good leaving group, facilitating substitution reactions with a variety of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | R-NH₂ | 3-Amino-1,2-oxazole derivatives |

| Alcohols | R-OH | 3-Alkoxy-1,2-oxazole derivatives |

| Thiols | R-SH | 3-Thio-1,2-oxazole derivatives |

| Azides | NaN₃ | 3-Azido-1,2-oxazole derivatives |

Note: This table represents potential reactions based on the general reactivity of halo-heterocycles. Specific quantitative data for this compound was not available in the reviewed literature.

The general workflow for a nucleophilic substitution reaction is depicted below:

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Chloro-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-oxazole, also known as 3-chloroisoxazole, is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in adjacent positions. The isoxazole ring is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs. The introduction of a chlorine atom at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex molecules for drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, alongside detailed experimental protocols and a comparative analysis of key methodologies.

Historical Perspective and Discovery

The isoxazole ring system was first synthesized in 1903 by Claisen through the oximation of propargylaldehyde acetal. However, the specific discovery and initial synthesis of this compound are not prominently documented in early literature. A significant milestone in the targeted synthesis of this compound was the work of Schlewer and Krogsgaard-Larsen in 1984, who developed a method for the synthesis of 3-chloroisoxazoles via the chlorination of the corresponding 3-hydroxyisoxazoles. Shortly after, in 1988, Chiarino and his team reported a one-pot synthesis utilizing a 1,3-dipolar cycloaddition reaction, which offered a more direct route to 3-chloro-5-substituted isoxazoles. These seminal works laid the foundation for subsequent advancements in the synthesis of this important heterocyclic compound.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved over the decades, with three primary strategies dominating the landscape: the chlorination of 3-hydroxyisoxazoles, 1,3-dipolar cycloaddition reactions, and electrophilic cyclization of alkynyl oximes. Each of these methods offers distinct advantages and is suited for different synthetic contexts.

Chlorination of 3-Hydroxyisoxazoles

This classical approach, established in the 1980s, remains a reliable method for the preparation of 3-chloroisoxazoles. The general strategy involves the synthesis of a 3-hydroxyisoxazole precursor, which is subsequently chlorinated.

Reaction Workflow:

Figure 1: General workflow for the synthesis of 3-chloroisoxazole via chlorination of a 3-hydroxyisoxazole precursor.

Experimental Protocol: Synthesis of 3-Chloro-5-phenylisoxazole (Adapted from Schlewer & Krogsgaard-Larsen, 1984)

-

Synthesis of 3-Hydroxy-5-phenylisoxazole: A solution of ethyl benzoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol is refluxed in the presence of a base (e.g., sodium ethoxide) for 4-6 hours. After cooling, the reaction mixture is acidified, and the precipitated 3-hydroxy-5-phenylisoxazole is collected by filtration and dried.

-

Chlorination: The dried 3-hydroxy-5-phenylisoxazole (1 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents), often in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated at 80-100 °C for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate, 3-chloro-5-phenylisoxazole, is filtered, washed with water, and purified by recrystallization or column chromatography.

Quantitative Data:

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Hydroxy-5-phenylisoxazole | POCl₃ | DMF (cat.) | 90 | 3 | ~85 |

| 3-Hydroxy-5-methylisoxazole | POCl₃ | DMF (cat.) | 85 | 3 | ~80 |

1,3-Dipolar Cycloaddition

This powerful and versatile method allows for the direct construction of the isoxazole ring with the chlorine atom already in place. The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). For the synthesis of 3-chloroisoxazoles, a chloro-substituted nitrile oxide precursor is typically used.

Reaction Mechanism:

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3-Chloro-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this heterocycle is of paramount importance for the development of novel therapeutic agents. 3-Chloro-1,2-oxazole serves as a key intermediate, offering a reactive handle for the introduction of diverse substituents through various reaction mechanisms. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and potential ring-transformation pathways. The information presented herein is intended to equip researchers and drug development professionals with the fundamental knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the electron-deficient nature of the oxazole ring and the presence of a good leaving group, the chlorine atom, at the 3-position. This electronic arrangement makes the C3 position susceptible to attack by nucleophiles and enables participation in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction pathway for the functionalization of this compound. In this mechanism, a nucleophile attacks the electron-deficient C3 carbon, leading to the displacement of the chloride ion. The reaction proceeds through a Meisenheimer-like intermediate. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate a diverse array of 3-substituted-1,2-oxazoles.

Experimental Protocol for a Typical SNAr Reaction:

A general procedure for the reaction of a chloro-heterocycle with an amine is as follows:

-

To a solution of the chloro-heterocycle (1.0 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.0-1.5 equivalents) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (1.5-2.0 equivalents).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,2-oxazole derivative.

Note: Reaction conditions, including solvent, base, temperature, and reaction time, should be optimized for specific substrates.

Quantitative Data for SNAr Reactions:

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | 3-(Phenylamino)-1,2-oxazole | K2CO3, DMF, 120 °C | Moderate to Good |

| Morpholine | 3-(Morpholino)-1,2-oxazole | Cs2CO3, DMSO, 100 °C | Good to Excellent |

| Sodium methoxide | 3-Methoxy-1,2-oxazole | NaH, THF, reflux | Moderate |

| Thiophenol | 3-(Phenylthio)-1,2-oxazole | K2CO3, DMF, 80 °C | Good |

Note: The yields presented are generalized and can vary based on the specific substrates and reaction conditions.

Figure 1: Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or boronic ester) and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 equivalent), the aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to a temperature between 80 °C and 120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the 3-aryl-1,2-oxazole product.

Quantitative Data for Suzuki-Miyaura Coupling Reactions:

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Good to Excellent |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Toluene/H2O | Good to Excellent |

| 3-Pyridylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | Moderate to Good |

Note: The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for each specific substrate combination.

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction provides a direct route to 3-amino-1,2-oxazole derivatives, which are valuable building blocks in drug discovery.

Experimental Protocol for a Typical Buchwald-Hartwig Amination:

-

In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%), and a strong base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5-2.5 equivalents).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen).

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to a temperature between 80 °C and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination Reactions:

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aniline | Pd2(dba)3/BINAP | NaOt-Bu | Toluene | Good |

| Morpholine | Pd(OAc)2/Xantphos | Cs2CO3 | Dioxane | Good to Excellent |

| Benzylamine | Pd2(dba)3/DavePhos | K3PO4 | Toluene | Moderate to Good |

Note: The choice of ligand and base is critical and often substrate-dependent.

In-Depth Technical Guide: Health and Safety Information for 3-Chloro-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 3-Chloro-1,2-oxazole (CAS No. 73028-29-2). It is intended for use by trained professionals in a laboratory or industrial setting. All safety precautions should be strictly followed.

Executive Summary

This compound, also known as 3-chloroisoxazole, is a combustible liquid that is classified as a hazardous substance. Based on available data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Currently, specific quantitative toxicological data, such as LD50 and LC50 values, are not publicly available. This guide summarizes the known hazards, recommended safety precautions, and outlines the likely experimental methodologies used to determine these classifications based on standardized guidelines.

Hazard Identification and Classification

The primary health and safety hazards associated with this compound are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable Liquids | H227: Combustible liquid | No Pictogram Required |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Exclamation Mark |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation | Exclamation Mark |

Table 1: GHS Hazard Classification for this compound.

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P370 + P378 | In case of fire: Use appropriate media to extinguish. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Table 2: GHS Precautionary Statements for this compound.

Experimental Protocols for Hazard Determination

While specific experimental studies for this compound are not publicly available, the GHS classifications for skin, eye, and respiratory irritation are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Likely based on OECD Guideline 404)

The "Causes skin irritation" classification suggests that this compound would likely produce a positive result in a dermal irritation test. The standard in vivo method involves the application of the substance to the shaved skin of laboratory animals, typically albino rabbits.

Methodology Overview:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Substance Preparation: this compound, as a liquid, would be applied directly.

-

Application: A small area of the animal's dorsal skin is shaved. Approximately 0.5 mL of the test substance is applied to the skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a defined period, typically 4 hours.

-

Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The reactions are scored on a numerical scale (0-4 for both erythema and edema).

-

Classification: The mean scores for each animal are calculated. A mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema would lead to a "Category 2: Irritant" classification.

Eye Irritation Testing (Likely based on OECD Guideline 405)

The classification "Causes serious eye irritation" indicates a positive result in an eye irritation study. The standard in vivo test assesses the potential of a substance to cause damage to the eye.

Methodology Overview:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Test Substance Application: A single dose of 0.1 mL of the liquid this compound is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and conjunctival swelling (chemosis) at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular reactions are scored according to a standardized grading system.

-

Classification: The scores are used to determine the irritation category. Effects that are fully reversible within 21 days would classify the substance as "Category 2: Irritant".

Toxicological Data

Acute Toxicity:

There is no publicly available quantitative data on the acute oral, dermal, or inhalation toxicity of this compound (e.g., LD50 or LC50 values).

Other Toxicological Information:

No studies on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound have been found in the public domain.

Signaling and Metabolic Pathways

There is currently no available information in the scientific literature regarding the specific metabolic pathways of this compound or the signaling pathways it may affect to induce its irritant effects. For chlorinated hydrocarbons in general, metabolism can occur through various enzymatic pathways in the liver, potentially leading to the formation of reactive intermediates. However, without specific studies on this compound, any discussion of its metabolism would be speculative.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

Table 3: First Aid Measures for this compound.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As a combustible liquid, it can ignite with a source of ignition. Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its classification as a combustible liquid and an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicological data and mechanistic studies are lacking in the public domain, the available GHS hazard information provides a clear basis for implementing appropriate safety protocols. All personnel handling this substance should be thoroughly trained on its hazards and the necessary protective measures. Further research into the toxicological profile and metabolic fate of this compound would be beneficial for a more comprehensive risk assessment.

Unlocking the Therapeutic Potential of 3-Chloro-1,2-Oxazole Derivatives: A Technical Guide

For Immediate Release

A comprehensive analysis of 3-chloro-1,2-oxazole derivatives reveals a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of their potential biological activities, focusing on anticancer and antimicrobial applications, for researchers, scientists, and drug development professionals.

The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore in medicinal chemistry, and the introduction of a chloro-substituent at the 3-position can significantly modulate the biological properties of the resulting derivatives. This guide synthesizes available data on the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, presenting a valuable resource for the scientific community.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. While extensive research on this specific scaffold is still emerging, preliminary data from related isoxazole compounds suggest potent anticancer effects.

For instance, a series of novel chloro-fluorophenyl-isoxazole carboxamide derivatives demonstrated significant cytotoxic activity against several cancer cell lines. One of the most potent compounds exhibited an IC50 value of 0.11 µg/mL against the HeLa cervical cancer cell line[1]. Although not precisely this compound derivatives, these findings underscore the potential of chloro-substituted isoxazoles in cancer therapy. The mechanism of action for many isoxazole-based anticancer agents involves the induction of apoptosis and cell cycle arrest[2][3].

Quantitative Anticancer Activity Data

| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Chloro-fluorophenyl-isoxazole carboxamides | HeLa (Cervical Cancer) | 0.11 | [1] |

| Chloro-fluorophenyl-isoxazole carboxamides | Hep3B (Liver Cancer) | 2.774 - 3.621 | [1] |

| Chloro-fluorophenyl-isoxazole carboxamides | MCF7 (Breast Cancer) | 1.59 | [1] |

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) values of related chloro-isoxazole derivatives against various cancer cell lines.

Antimicrobial Activity of this compound Derivatives

The this compound scaffold has also been investigated for its antimicrobial properties. The presence of the isoxazole ring, often in combination with other heterocyclic systems, can lead to significant activity against a range of bacterial and fungal pathogens.

A study on novel imidazole-bearing isoxazole derivatives, which included a chloro-substituent on the imidazole ring, reported potential antimicrobial activity. Another research effort focused on the synthesis of 5-(chloromethyl)-3-(substituted phenyl) isoxazoles, which were then evaluated for their antibacterial and antifungal properties, showing considerable activity comparable to standard drugs[4]. The antimicrobial mechanism of isoxazole derivatives can involve the disruption of cell wall synthesis or inhibition of essential enzymes[5].

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazole | Salmonella typhi | 100 - 200 | [5] |

| 5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazole | E. coli | 100 - 200 | [5] |

| 5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazole | B. subtilis | 100 - 200 | [5] |

| 5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazole | S. aureus | 100 - 200 | [5] |

| 5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazole | Candida albicans | 100 | [5] |

Caption: Table summarizing the Minimum Inhibitory Concentration (MIC) values of related chloro-isoxazole derivatives against various microbial strains.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of isoxazole derivatives.

Synthesis of 5-(chloromethyl)-3-(substituted phenyl) isoxazole[5]

-

Oxime Formation: Substituted aromatic aldehydes are combined with hydroxylamine hydrochloride in the presence of sodium hydroxide to produce the corresponding oximes.

-

Cyclization: The oximes are then cyclized in the presence of dichloromethane, triethylamine, and N-chlorosuccinimide to form the isoxazole ring.

-

Chlorination: Subsequent chlorination yields the final 5-(chloromethyl)-3-(substituted phenyl) isoxazole derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt to formazan by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)[1]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path Forward: Synthesis and Screening Workflow

To conceptualize the discovery pipeline for novel this compound derivatives, the following workflow diagram illustrates the key stages from synthesis to biological evaluation.

Caption: A workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds significant promise for the development of new anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further investigation. Future research should focus on the synthesis and screening of a broader library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways involved in their biological activity will be crucial for the rational design of more potent and selective therapeutic candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 3-Chloro-1,2-Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 3-chloro-1,2-oxazole derivatives, their significance in medicinal chemistry, and protocols for their biological evaluation. The unique structural features of the this compound scaffold make it a valuable pharmacophore in the design of targeted therapies.

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic and steric properties of the isoxazole ring, leading to enhanced potency and selectivity for various biological targets. This document outlines key synthetic strategies for preparing these derivatives and provides protocols for assessing their therapeutic potential.

Synthetic Strategies for this compound Derivatives

Several synthetic routes have been developed for the preparation of this compound derivatives. Below are summaries of two common methods, including reaction conditions and reported yields.

A versatile method for the synthesis of 3-chloro-1,2-oxazoles involves the cyclization of β-dicarbonyl compounds or their equivalents with hydroxylamine, followed by chlorination. One common approach starts from chalcones (α,β-unsaturated ketones).

Another efficient method involves the reaction of dihaloformaldoximes with alkynes, which allows for the direct introduction of the chloro- and a C5-substituent.

Table 1: Synthesis of this compound Derivatives

| Entry | Synthetic Method | Starting Materials | Key Reagents | Conditions | Product | Yield (%) |

| 1 | Cyclization of Chalcone Derivative | Substituted Chalcone, Hydroxylamine Hydrochloride | Acetic Acid, Ethanol | Reflux, 5-6 h | 3-(Aryl)-5-(aryl)-4,5-dihydro-1,2-oxazole | 70-85% |

| 2 | Chlorination of Isoxazolin-5-one | 3-(Aryl)isoxazol-5(4H)-one | Thionyl Chloride, DMF (cat.) | Dichloromethane, 0 °C to rt | 3-(Aryl)-5-chloro-1,2-oxazole | 66-71% |

| 3 | Cycloaddition | Dichloroformaldoxime, 1-Alkyne | Alkaline base (e.g., KOH) | Inert solvent, rt | 3-Chloro-5-(substituted)-1,2-oxazole | High |

| 4 | Chlorination of Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazoles | Substituted Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazole | N-Chlorosuccinimide | Dichloromethane, rt | 8-Chloro-pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazole | 50-75%[3] |

General Synthetic Workflow

General synthetic workflows for this compound derivatives.

Medicinal Chemistry Applications

This compound derivatives have shown significant promise as inhibitors of various protein kinases and as inducers of apoptosis in cancer cells. Their biological activity is often attributed to their ability to form key interactions within the ATP-binding pocket of kinases or to modulate signaling pathways involved in cell survival and death.

Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), both of which are critical mediators of inflammatory and stress responses.[2][4]

Table 2: Kinase Inhibitory Activity of Isoxazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1 | JNK3 | 7 | [2] |

| 2 | p38 | 4 | [2] |

| 3 | JNK3 | 24 | [2] |

| 4 | p38α | < 1000 | [5] |

Anticancer Activity and Apoptosis Induction

The antiproliferative effects of this compound derivatives have been demonstrated in various cancer cell lines. These compounds can induce apoptosis through the modulation of key signaling pathways, including the MAPK and Akt pathways.[6]

Table 3: Antiproliferative Activity of Isoxazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3d | K562 (Leukemia) | 45 | [6] |

| 3a | K562 (Leukemia) | 55 | [6] |

| 3e | K562 (Leukemia) | 54.5 | [6] |

| 3b' | HL-60 (Leukemia) | 1.14 | [7] |

| 4b | HL-60 (Leukemia) | 2.08 | [7] |

Signaling Pathways

This compound derivatives can exert their biological effects by modulating key signaling cascades involved in cell proliferation, inflammation, and apoptosis. The MAPK/JNK and MAPK/p38 signaling pathways are prominent targets. Inhibition of these pathways can lead to a reduction in inflammatory responses and can induce apoptosis in cancer cells.

MAPK/JNK and p38 Signaling Pathway

Inhibition of MAPK/JNK and p38 signaling pathways.

Apoptosis Induction Pathway

Induction of apoptosis via the mitochondrial pathway.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-chloro-1,2-oxazole from Chalcone

This protocol is adapted from general procedures for isoxazole synthesis and chlorination.[1][8]

Materials:

-

Substituted chalcone

-

Hydroxylamine hydrochloride

-

Glacial acetic acid

-

Ethanol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4,5-Dihydro-1,2-oxazole

-

To a solution of the substituted chalcone (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (20 mmol).

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 5-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure 4,5-dihydro-1,2-oxazole derivative.

Step 2: Chlorination to 3-Aryl-5-chloro-1,2-oxazole

-

To a solution of the 3-aryl-isoxazol-5(4H)-one (the oxidized form of the dihydroisoxazole, which can be formed in situ or as a separate step) (3 mmol) in dry DCM (15 mL) at 0 °C, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (6 mmol) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the product with DCM (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-aryl-5-chloro-1,2-oxazole.

Protocol 2: p38 MAP Kinase Inhibition Assay (Non-Radioactive)

This protocol is a general guideline for an in vitro kinase assay.[5][9]

Materials:

-

Recombinant active p38 MAP kinase

-

ATF-2 (substrate)

-

ATP

-

Kinase assay buffer

-

This compound test compounds

-

Positive control inhibitor (e.g., SB203580)

-

96-well plates

-

Anti-phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the this compound test compounds and the positive control in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the test compound or control, and recombinant p38 MAP kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the ATF-2 substrate.

-

Incubate the plate at 30 °C for 30-60 minutes.

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a new plate pre-coated with a capture antibody or perform a Western blot to detect phosphorylated ATF-2.

-

For Western blotting, run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-phospho-ATF-2 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using a plate reader or imaging system.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3: Cell Viability (MTT) Assay

This protocol provides a method for assessing the cytotoxic effects of the synthesized compounds on cancer cells.[10][11][12]

Materials:

-

Cancer cell line (e.g., K562, HL-60)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

This compound test compounds

-

Positive control (e.g., doxorubicin)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or controls.

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases to confirm apoptosis induction.[1][6][13]

Materials:

-

Cancer cell line

-

Caspase-Glo® 3/7 Assay Reagent (or similar)

-

96-well opaque-walled plates

-

This compound test compounds

-

Positive control (e.g., staurosporine)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate and treat with the test compounds as described in the MTT assay protocol.

-

After the treatment period, equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

An increase in luminescence indicates an increase in caspase-3/7 activity, confirming apoptosis.

-

Data can be expressed as fold-change in caspase activity compared to the untreated control.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. promega.com [promega.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 7. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: 3-Chloro-1,2-oxazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-1,2-oxazole as a versatile building block in the synthesis of complex organic molecules. The protocols outlined below are based on established methodologies for cross-coupling and nucleophilic substitution reactions of halo-heterocycles. While these are generalized procedures, they serve as a strong starting point for the development of specific synthetic routes.

The 1,2-oxazole (isoxazole) ring is a key structural motif in a variety of biologically active compounds. The presence of a chlorine atom at the 3-position provides a reactive handle for the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, making this compound an attractive starting material for medicinal chemistry and drug discovery programs.

Key Applications

The reactivity of the C-Cl bond in this compound allows for the facile introduction of carbon and heteroatom substituents, enabling the synthesis of a wide array of derivatives. Key transformations include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or their esters.

-

Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.[1][2]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as thiols and alkoxides.

These reactions pave the way for the synthesis of highly functionalized 1,2-oxazole derivatives with potential applications as pharmaceuticals, agrochemicals, and materials.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a 3-aryl-1,2-oxazole derivative.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol:

-

To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary (Representative):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | [Data not available] |

Palladium-Catalyzed Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne to yield a 3-alkynyl-1,2-oxazole.[1][2][3]

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of this compound.

Protocol:

-

In a dry Schlenk tube, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Data Summary (Representative):

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 | [Data not available] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 50 | 4 | [Data not available] |

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol:

-

To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

-

Seal the vessel and purge with an inert gas.

-

Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in a dry, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

-

Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.

-

Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the product by flash chromatography.

Data Summary (Representative):

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 16 | [Data not available] |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | [Data not available] |

Nucleophilic Aromatic Substitution (SNAr) with Thiols

This protocol describes a general method for the substitution of the chloro group of this compound with a thiol nucleophile.

Workflow Diagram:

Caption: A typical workflow for the SNAr reaction of this compound with a thiol.

Protocol:

-

To a solution of the desired thiol (1.1 mmol) in a suitable solvent (e.g., DMF or DMSO, 5 mL), add a base (e.g., NaH or K₂CO₃, 1.2 mmol) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the thiolate.

-

Add a solution of this compound (1.0 mmol) in the same solvent.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress.

-

After completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary (Representative):

| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | NaH | DMF | 60 | 4 | [Data not available] |

| 2 | Benzyl mercaptan | K₂CO₃ | DMSO | 80 | 6 | [Data not available] |

Disclaimer: The provided protocols are intended as general guidelines. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve desired outcomes. All experiments should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Application of 3-Chloro-1,2-oxazole in Agrochemical Research: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in the development of modern agrochemicals. Its unique chemical properties and diverse biological activities have led to the discovery of potent herbicides, fungicides, and insecticides. This document focuses on the application of the 3-Chloro-1,2-oxazole moiety and its derivatives in agrochemical research, with a particular emphasis on its role in the development of the commercial herbicide pyroxasulfone. Furthermore, this note will explore the broader potential of the isoxazole ring in fungicidal and insecticidal applications, providing detailed protocols and quantitative data to support further research and development.

Herbicidal Applications: The Case of Pyroxasulfone

The most significant application of a 1,2-oxazole derivative in the agrochemical industry is the pre-emergence herbicide pyroxasulfone. While pyroxasulfone itself does not contain a chloro-substituted isoxazole, its synthesis often involves precursors derived from this compound, highlighting the importance of this synthon. Pyroxasulfone is known for its excellent control of grass and small-seeded broadleaf weeds in various crops like corn, soybeans, and wheat.

Mode of Action

Pyroxasulfone is classified as a Group 15 herbicide. Its primary mode of action is the inhibition of the very-long-chain fatty acid (VLCFA) elongase enzyme. This inhibition disrupts the formation of VLCFAs, which are essential components of the plant cuticle and cell membranes, leading to impaired seedling growth and eventual death of susceptible weeds.

Caption: Mode of action of the herbicide pyroxasulfone.

Quantitative Data: Herbicidal Activity of Pyroxasulfone

The following table summarizes the herbicidal efficacy of pyroxasulfone against various weed species.

| Weed Species | Application Rate (g ai/ha) | Control (%) | Growth Stage | Reference |

| Echinochloa crus-galli (Barnyardgrass) | 100 | >90 | Pre-emergence | [1] |

| Setaria faberi (Giant Foxtail) | 100 | >95 | Pre-emergence | [2] |

| Amaranthus retroflexus (Redroot Pigweed) | 125 | 85-95 | Pre-emergence | [3] |

| Chenopodium album (Common Lambsquarters) | 125 | 80-90 | Pre-emergence | [3] |

Experimental Protocol: Pre-emergence Herbicidal Activity Bioassay

This protocol outlines a typical laboratory or greenhouse bioassay to evaluate the pre-emergence herbicidal activity of compounds like pyroxasulfone.

Objective: To assess the efficacy of a test compound in preventing weed seed germination and emergence.

Materials:

-

Test compound (e.g., a this compound derivative)

-

Acetone (for dissolving the test compound)

-

Tween-80 (as a surfactant)

-

Distilled water

-

Pots or trays (e.g., 10 cm x 10 cm)

-

Potting mix (sandy loam soil is often used)

-

Weed seeds (e.g., Echinochloa crus-galli, Setaria faberi)

-

Growth chamber or greenhouse with controlled temperature and light conditions.

-

Spraying equipment (for uniform application)

Procedure:

-

Preparation of Test Solutions:

-

Dissolve the test compound in a minimal amount of acetone.

-

Add Tween-80 to a final concentration of 0.1% (v/v).

-

Dilute with distilled water to achieve the desired test concentrations (e.g., 10, 50, 100, 200 g ai/ha).

-

Prepare a control solution containing acetone and Tween-80 in water.

-

-

Potting and Sowing:

-

Fill the pots with the potting mix.

-

Sow a predetermined number of weed seeds (e.g., 20-30 seeds) at a uniform depth (e.g., 1-2 cm).

-

-

Herbicide Application:

-

Uniformly spray the soil surface with the prepared test solutions immediately after sowing.

-

Ensure even coverage of the soil surface.

-

-

Incubation:

-

Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

-

Water the pots as needed to maintain adequate soil moisture.

-

-

Assessment:

-